N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S2/c1-15(32)30-13-12-18-21(14-30)37-27(24(18)26-28-19-4-2-3-5-20(19)36-26)29-25(35)16-6-8-17(9-7-16)31-22(33)10-11-23(31)34/h2-9H,10-14H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXRPTYDOSRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
Chemical Structure
The molecular formula of the compound is . The compound features a benzothiazole moiety, a tetrahydrothieno-pyridine structure, and a dioxopyrrolidine group. These components contribute to its pharmacological properties.
Synthesis
Recent studies have highlighted various synthetic routes for compounds containing the benzothiazole and thieno-pyridine frameworks. For instance, the synthesis often involves multi-component reactions and hybridization techniques which enhance the yield and purity of the target compounds .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown potent activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly based on structural modifications. For example:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings suggest that modifications to the benzothiazole or thieno-pyridine structures can enhance antimicrobial efficacy .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that certain compounds can induce apoptosis in cancer cell lines through various mechanisms including inhibition of specific kinases involved in cell proliferation and survival pathways. The structure of N-(6-acetyl...benzamide plays a crucial role in modulating these pathways.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives in vitro against human cancer cell lines. The results indicated that the presence of both the benzothiazole and dioxopyrrolidine moieties significantly increased cytotoxicity compared to compounds lacking these features. The study reported IC50 values indicating strong activity against breast cancer cells with some derivatives exhibiting selectivity for cancerous cells over normal cells .
The biological activity of N-(6-acetyl...benzamide) can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Induction of Apoptosis : It is hypothesized that the compound triggers apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Basis : The comparison relies on structural parallels to Compound 3, as direct data for the target compound are unavailable in the provided literature.
- Contradictions/Uncertainties : The absence of enzymatic or cellular data for the target compound limits definitive conclusions about its efficacy or mechanism.
- Recommendations: Synthetic Studies: Confirm the compound’s synthesis and purity using crystallography (e.g., SHELX programs for structural validation) . Biological Profiling: Prioritize APE1 inhibition assays and cytotoxicity studies in cancer cell lines.
Q & A
Q. What are typical synthetic routes for this compound, and how can intermediates be characterized?
The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Condensation of benzo[d]thiazole-2-amine with a tetrahydrothienopyridine precursor under acidic conditions to form the fused thieno[2,3-c]pyridine core .
- Step 2 : Acetylation at the 6-position using acetyl chloride in anhydrous dichloromethane .
- Step 3 : Coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzamide via amide bond formation, employing HATU/DIPEA as activators . Characterization : Use -NMR to confirm regioselectivity (e.g., acetyl group integration at δ ~2.1 ppm) and LC-MS for purity (>95%) .
Q. Which spectroscopic techniques are critical for validating its structure?
- NMR Spectroscopy : - and -NMR resolve aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165–175 ppm). Heteronuclear correlations (HSQC/HMBC) confirm connectivity in the fused ring system .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion [M+H] at m/z 548.1582 (calculated for CHNOS) .
- FT-IR : Confirm acetyl C=O (1700–1750 cm) and amide N–H (3300 cm) stretches .
Q. How can researchers address incomplete reaction yields during synthesis?
- Optimize Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Monitor Reaction Progress : Use TLC with UV-active spots or inline FT-IR for real-time carbonyl group tracking .
- Purification : Employ gradient flash chromatography (hexane/EtOAc to DCM/MeOH) to isolate polar byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Variables : Test temperature (40–100°C), catalyst loading (5–20 mol%), and stoichiometry (1:1 to 1:2.5).
- Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher temperatures may reduce reaction time but increase decomposition .
- Case Study : A flow-chemistry setup (e.g., microreactors) improves heat transfer and reduces side reactions in analogous heterocyclic syntheses .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Rotameric states in the tetrahydrothienopyridine ring may cause splitting. Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers for clearer analysis .
- X-ray Crystallography : Resolve ambiguous regiochemistry in the benzo[d]thiazole moiety .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .
Q. How does the compound’s stability vary under different storage conditions?
- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC. The dioxopyrrolidinyl group may hydrolyze to a carboxylic acid under alkaline conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C suggested by analogous benzamide derivatives) .
- Light Sensitivity : Store in amber vials under inert gas if the thiophene ring shows UV-induced dimerization .
Methodological Considerations
Table 1 : Key Challenges and Solutions in Synthesis
Table 2 : Recommended Analytical Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | -NMR | Confirm backbone connectivity |
| 2 | HRMS-ESI | Verify molecular formula |
| 3 | X-ray crystallography | Resolve stereochemical ambiguity |
| 4 | Accelerated stability | Predict shelf-life under stress conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
